7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Chemical Structure and Functional Groups
This compound possesses the molecular formula C8H7F3N4 and a molecular weight of 216.17 grams per mole. The compound's International Union of Pure and Applied Chemistry name precisely describes its structural composition, featuring a tetrahydropyrazolo[1,5-a]pyrimidine core scaffold with specific substitution patterns that define its chemical identity. The molecular structure incorporates a bicyclic framework consisting of fused pyrazole and pyrimidine rings, where the pyrimidine ring has been partially saturated to form the tetrahydro configuration.
The trifluoromethyl group attached at position 7 represents one of the most electronegative substituents in organic chemistry, significantly influencing the compound's electronic distribution and chemical reactivity. This trifluoromethyl moiety, with the formula CF3, introduces substantial electron-withdrawing character to the heterocyclic system, affecting both the stability and reactivity patterns of the molecule. The three fluorine atoms create a highly polar environment that can participate in various intermolecular interactions and influence the compound's physical properties.
At position 3 of the pyrazolo[1,5-a]pyrimidine framework, the carbonitrile functional group (C≡N) provides additional electronic complexity to the molecular structure. The carbonitrile group exhibits strong electron-withdrawing properties through both inductive and resonance effects, contributing to the overall electron-deficient character of the heterocyclic system. This functional group also serves as a versatile synthetic handle for further chemical transformations, enabling the preparation of various derivative compounds through nucleophilic addition reactions or hydrolysis processes.
The simplified molecular-input line-entry system representation of the compound is recorded as N#CC1=C2NCCC(C(F)(F)F)N2N=C1, which provides a linear notation describing the connectivity and arrangement of atoms within the molecular structure. This representation clearly indicates the positioning of the carbonitrile group, the trifluoromethyl substituent, and the saturated portion of the bicyclic system. The International Chemical Identifier key NQKLVNFSFNVPPZ-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure in chemical databases.
Table 1: Molecular Properties of this compound
The structural analysis reveals that the compound contains four nitrogen atoms distributed throughout the bicyclic framework, contributing to the compound's classification as a nitrogen-rich heterocycle. The tetrahydro configuration indicates that the pyrimidine ring portion has been partially reduced, introducing additional stereochemical considerations and affecting the overall three-dimensional shape of the molecule. This partial saturation influences the planarity of the system and creates opportunities for conformational flexibility that can impact both chemical reactivity and potential biological interactions.
Historical Context and Discovery
The development of this compound occurs within the broader historical context of pyrazolo[1,5-a]pyrimidine research, which has evolved significantly since the mid-20th century. The first evaluation of pyrazolopyrimidine compounds for anti-cancer activity was conducted in 1956, marking the beginning of systematic investigations into the biological properties of this heterocyclic class. Since that initial study, medicinal chemists have focused their research efforts on developing various synthetic methods and evaluating the biological profiles of different pyrazolopyrimidine isomers.
The creation date for this compound in chemical databases was recorded as January 16, 2019, with the most recent modification occurring on May 24, 2025. This timeline indicates that the compound is a relatively recent addition to the documented chemical literature, reflecting ongoing advances in synthetic methodology and the continued exploration of substituted pyrazolo[1,5-a]pyrimidine derivatives. The compound's synthesis and characterization represent part of the contemporary efforts to expand the structural diversity within the pyrazolo[1,5-a]pyrimidine family.
The historical development of pyrazolo[1,5-a]pyrimidine chemistry has been characterized by continuous improvements in synthetic protocols and the emergence of innovative synthesis methods. Researchers have consistently worked to enhance established reaction procedures while developing creative modifications to existing methodologies. The main synthetic route for pyrazolo[1,5-a]pyrimidines involves versatile structural modifications at multiple positions through cyclocondensation reactions of 1,3-biselectrophilic compounds with 3-aminopyrazoles as 1,3-bisnucleophilic systems.
The evolution of pyrazolo[1,5-a]pyrimidine research has been driven by the recognition of these compounds as privileged scaffolds for combinatorial library design and drug discovery. The synthetic versatility of the pyrazolo[1,5-a]pyrimidine framework permits structural modifications throughout its periphery, making it an attractive target for synthetic chemists seeking to explore structure-activity relationships. This flexibility has enabled researchers to systematically investigate how different substituents and functional groups influence the chemical and biological properties of pyrazolo[1,5-a]pyrimidine derivatives.
Significance in Heterocyclic Chemistry
This compound exemplifies the important role that pyrazolo[1,5-a]pyrimidine derivatives play in contemporary heterocyclic chemistry. The pyrazolo[1,5-a]pyrimidine structural motif represents a fused, rigid, and planar nitrogen-heterocyclic system that contains both pyrazole and pyrimidine rings. This bicyclic framework serves as a privileged scaffold for combinatorial library design and drug discovery due to its exceptional synthetic versatility and ability to accommodate structural modifications throughout its molecular periphery.
The significance of this compound class extends beyond traditional medicinal chemistry applications to encompass material science applications, where pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable attention due to their significant photophysical properties. The rigid and planar nature of the bicyclic system contributes to favorable electronic characteristics that make these compounds valuable for developing materials with specific optical and electronic properties. The incorporation of electron-withdrawing groups such as trifluoromethyl and carbonitrile functionalities can further enhance these photophysical characteristics.
From a synthetic chemistry perspective, pyrazolo[1,5-a]pyrimidine derivatives represent an enormous family of nitrogen-heterocyclic compounds that have generated substantial impact in medicinal chemistry research. The structural diversity achievable within this compound class allows researchers to systematically investigate structure-activity relationships and optimize molecular properties for specific applications. The presence of multiple nitrogen atoms within the heterocyclic framework provides numerous opportunities for hydrogen bonding interactions and coordination chemistry applications.
Table 2: Research Applications of Pyrazolo[1,5-a]pyrimidine Derivatives
The synthetic approaches for preparing this compound and related compounds have been continuously refined to improve efficiency and expand structural diversity. The synthesis of 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, a closely related compound, can be achieved through various synthetic routes involving condensation reactions under controlled conditions. These synthetic methodologies demonstrate the accessibility of trifluoromethyl-substituted tetrahydropyrazolo[1,5-a]pyrimidine derivatives through established organic chemistry protocols.
The compound's classification as a heterocyclic organic compound specifically positions it within the category of pyrazolo[1,5-a]pyrimidines, which are characterized by their bicyclic structure incorporating both pyrazole and pyrimidine rings. The presence of trifluoromethyl and carbonitrile substituents contributes to unique chemical properties and influences the overall biological activity profile of the compound. These electron-withdrawing groups significantly affect the electronic distribution within the heterocyclic system and can modulate both chemical reactivity and molecular recognition properties.
Contemporary research efforts continue to focus on expanding the synthetic methodologies available for preparing pyrazolo[1,5-a]pyrimidine derivatives while simultaneously investigating their potential applications across diverse scientific disciplines. The development of new synthetic strategies, including multicomponent reactions, microwave-assisted methods, and green chemistry approaches, has enhanced the accessibility of structurally diverse pyrazolo[1,5-a]pyrimidine compounds. These advances in synthetic methodology have enabled researchers to prepare compound libraries with systematic structural variations, facilitating comprehensive structure-activity relationship studies.
Properties
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4/c9-8(10,11)6-1-2-13-7-5(3-12)4-14-15(6)7/h4,6,13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBDJQJHTBGQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the inhibition of cell proliferation, thereby exerting cytotoxic activities against cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 disrupts this process, leading to the arrest of the cell cycle and the inhibition of cell growth .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . It also induces apoptosis within cells . This compound has shown superior cytotoxic activities against certain cell lines .
Biochemical Analysis
Biochemical Properties
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression. Additionally, this compound has shown interactions with other proteins and enzymes involved in cellular proliferation and survival pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G0-G1 phase and promotes apoptosis. This compound also affects cell signaling pathways, including the inhibition of CDK2/cyclin A2 activity, which is essential for the transition from the G1 to the S phase of the cell cycle. Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83. This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with other molecular targets, contributing to its overall anticancer activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, it can cause adverse effects, including weight loss, organ toxicity, and hematological abnormalities. The therapeutic window for this compound is narrow, and careful dose optimization is necessary to maximize its anticancer efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain biological activity. These metabolites can further interact with cellular targets, contributing to the overall pharmacological effects of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments. Its localization and accumulation within cells are influenced by factors such as lipophilicity and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other molecular targets. Additionally, it may be transported to the nucleus, where it can influence gene expression and other nuclear processes. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.
Biological Activity
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 869945-20-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis), as well as its cytotoxic effects.
- Molecular Formula : CHFN
- Molecular Weight : 216.16 g/mol
- CAS Number : 869945-20-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives of tetrahydropyrazolo[1,5-a]pyrimidine compounds. Specifically, high-throughput screening identified several compounds with significant inhibitory effects against M. tuberculosis.
Key Findings :
- A study involving a diverse chemical library revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) of less than 20 µM for M. tuberculosis .
- The compound's structure was optimized to enhance efficacy against M. tuberculosis while maintaining low cytotoxicity levels in HepG2 cells (IC values were generally above 20 µM) .
| Compound | MIC (µM) | IC (HepG2) |
|---|---|---|
| This compound | <20 | >20 |
| Other derivatives | <10 | <30 |
Cytotoxicity
The cytotoxic effects of the compound were evaluated using HepG2 liver cancer cells. The results indicated that while the compound showed some level of cytotoxicity, it was relatively selective compared to other tested compounds.
Cytotoxicity Data :
- The IC values for HepG2 cells were generally higher than those for M. tuberculosis growth inhibition, indicating a favorable selectivity profile.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features that enhance its interaction with biological targets:
- Trifluoromethyl Group : This moiety is known to increase lipophilicity and may enhance membrane permeability.
- Tetrahydropyrazole Ring : The presence of this ring system contributes to the overall stability and reactivity of the compound.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in vivo:
- Murine Model of Tuberculosis : In a controlled study involving murine models infected with M. tuberculosis, treatment with derivatives similar to this compound resulted in significant reductions in bacterial load compared to untreated controls .
- Comparative Studies with Existing Antitubercular Agents : The efficacy of this compound was compared against standard antitubercular drugs such as rifampicin and isoniazid. Results indicated comparable or enhanced activity in certain formulations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Impact
Table 1: Key Structural Differences and Properties
Key Observations :
- Trifluoromethyl vs. Chloro : The -CF₃ group in the target compound enhances lipophilicity and metabolic resistance compared to -Cl, which may increase electrophilicity and reactivity .
- Carbonitrile vs.
- Azo and Amino Groups: Compounds with -N=N- or -NH₂ groups (e.g., 10c in ) exhibit broader antimicrobial activity but may face stability issues under physiological conditions.
Key Observations :
- Synthetic Complexity : The target compound’s synthesis may involve trifluoromethylation steps, which are often more challenging than chlorination or methylation .
Preparation Methods
Core Cyclocondensation Reaction
The fundamental synthetic route begins with the condensation of substituted 3-aminopyrazoles and 1,3-dicarbonyl compounds to form the pyrazolo[1,5-a]pyrimidine skeleton. This approach is well-documented in medicinal chemistry literature and patent filings:
- Reactants : 3-Aminopyrazoles (or substituted derivatives) and unsymmetrical 1,3-dicarbonyl compounds bearing trifluoromethyl substituents.
- Conditions : Typically performed in glacial acetic acid under reflux for several hours (e.g., 6 hours), facilitating cyclization and ring closure.
- Workup : After reflux, the reaction mixture is concentrated under reduced pressure, and the residue is partitioned between saturated aqueous sodium bicarbonate and an organic solvent such as dichloromethane. The organic layer is dried and purified by crystallization (e.g., hexane-induced crystallization) to isolate the intermediate ketone or related compound with the trifluoromethyl group at the 7-position.
This method yields intermediates such as phenyl[7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethanone, which are key precursors for further functionalization.
Regioselective Reduction Using Sodium Cyanoborohydride
A critical step in the preparation involves the selective reduction of the pyrimidine ring to obtain the tetrahydro derivative:
- Reagent : Sodium cyanoborohydride (NaBH3CN) is employed as a mild and regioselective reducing agent.
- Solvent and Conditions : The reaction is carried out in glacial acetic acid under nitrogen atmosphere, initially cooled in an ice bath for about one hour, then allowed to proceed at room temperature for 1 to 12 hours.
- Selectivity : This method selectively reduces the double bond between C-4 and C-5 (and optionally C-6 and C-7) without affecting sensitive functional groups such as nitriles, halogens, amides, or trifluoromethyl groups.
- Isolation : The precipitated product is collected, washed with water, dissolved in an inert solvent like dichloromethane or acetonitrile, and washed with saturated sodium bicarbonate to remove residual acid.
This reduction step is crucial for obtaining the 4,5,6,7-tetrahydro derivative while preserving the trifluoromethyl substituent at the 7-position.
Further Reduction with Triethylsilane in Trifluoroacetic Acid
For complete saturation of the ring system, the dihydro intermediate can be further reduced:
- Reagents : Triethylsilane in trifluoroacetic acid.
- Conditions : Heating at 60°C for 1 to 24 hours.
- Outcome : This method fully reduces the pyrazolo[1,5-a]pyrimidine ring to the tetrahydro form, enhancing the compound's stability and modifying its electronic properties.
This approach follows the procedure described by Lanzilotti et al. (J. Org. Chem., 44, 4809, 1979) and is applied to pyrazolo[1,5-a]pyrimidine derivatives bearing trifluoromethyl groups.
Functionalization via Halogenated Intermediates and Amines
The synthesis also involves the preparation of haloalkanoyl-substituted pyrazolo[1,5-a]pyrimidine intermediates, which are then reacted with various amines to introduce substituents:
- Reactants : Haloalkanoyl derivatives of 4,5,6,7-tetrahydro-7-substituted phenyl pyrazolo[1,5-a]pyrimidine-3-carbonitriles and amines.
- Conditions : Reaction in toluene with alkaline carbonate at reflux temperature.
- Workup : After reaction completion, aqueous and organic phase separations are performed, followed by extraction, drying, filtration, and recrystallization to purify the final substituted product.
This method allows for structural diversification at the 7-position, including the incorporation of trifluoromethyl-substituted phenyl groups.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclocondensation | 3-Aminopyrazole + 1,3-dicarbonyl, glacial acetic acid, reflux 6 h | Formation of pyrazolo[1,5-a]pyrimidine core with CF3 group |
| 2 | Regioselective Reduction | Sodium cyanoborohydride in glacial acetic acid, N2, ice bath → RT, 1-12 h | Selective reduction to 4,5,6,7-tetrahydro derivative |
| 3 | Further Saturation Reduction | Triethylsilane in trifluoroacetic acid, 60°C, 1-24 h | Complete ring saturation to tetrahydro form |
| 4 | Functionalization via Amines | Haloalkanoyl intermediate + amine, toluene, alkaline carbonate, reflux | Introduction of substituted groups at 7-position |
| 5 | Purification | Extraction, washing, drying, recrystallization | Isolation of pure target compound |
Detailed Research Findings and Observations
- The use of sodium cyanoborohydride is preferred due to its mildness and selectivity, avoiding over-reduction or damage to sensitive groups such as nitriles and trifluoromethyl substituents, which are often labile under harsher reducing conditions.
- The cyclocondensation step is highly efficient in forming the pyrazolo[1,5-a]pyrimidine ring system, with yields improved by careful control of reaction time and temperature, as well as solvent choice.
- The triethylsilane/trifluoroacetic acid reduction allows for fine tuning of the saturation level of the heterocyclic ring, which can influence biological activity and physicochemical properties.
- Functionalization through haloalkanoyl intermediates enables structural diversity, which is valuable for medicinal chemistry optimization.
- Purification steps involving aqueous washes, drying agents, and recrystallization are critical to obtain compounds of high purity and consistent melting points, indicative of the target structure's integrity.
Additional Notes on Analogous Compounds
- The synthesis of related compounds such as 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile follows similar synthetic principles, involving cyclocondensation of 5-aminopyrazoles and substituted 1,3-dicarbonyls, followed by reductions and functionalizations.
- The trifluoromethyl group at the 7-position is a key structural feature that imparts unique chemical and biological properties and requires careful handling during synthesis to maintain its integrity.
This comprehensive overview synthesizes data from patent literature and chemical synthesis reports, providing a professional and authoritative guide to the preparation of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, highlighting key reagents, conditions, and purification techniques essential for successful synthesis.
Q & A
Basic Research Question
- NMR spectroscopy : 1H/13C/19F NMR confirm regiochemistry and trifluoromethyl group integration. For example, the trifluoromethyl signal appears as a quartet (δ ~120–125 ppm in 19F NMR) .
- X-ray crystallography : Resolves planarity of the pyrazolo[1,5-a]pyrimidine core (r.m.s. deviation <0.011 Å) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated 287.06, observed 287.05) and isotopic patterns for chlorine/fluorine .
Advanced Insight : Use dynamic NMR to study conformational flexibility in the tetrahydropyrimidine ring, particularly under varying temperatures .
How does the trifluoromethyl group influence biological activity and chemical stability?
Advanced Research Question
- Electronic effects : The -CF3 group enhances electron-withdrawing properties, increasing metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., BTK inhibitors) .
- Structure-activity relationship (SAR) : Comparative studies show that replacing -CF3 with -CH3 or -Cl reduces inhibitory potency by 10–100-fold in kinase assays .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with BTK’s ATP-binding site, correlating binding scores with experimental IC50 values .
Advanced Research Question
- Assay standardization : Discrepancies in IC50 values often arise from varying ATP concentrations (1–10 µM) in kinase assays. Normalize data using Z’-factor statistical validation .
- Solubility adjustments : Poor aqueous solubility of analogs (e.g., logP >3) can lead to false negatives. Use co-solvents (e.g., 0.1% DMSO) or nanoformulations to improve bioavailability .
- Orthogonal validation : Confirm anti-tumor activity via cell viability assays (MTT/CellTiter-Glo) and apoptosis markers (caspase-3/7 activation) .
How is asymmetric hydrogenation applied to synthesize enantiopure derivatives?
Advanced Research Question
- Catalyst selection : Chiral iridium complexes (e.g., Ir-(R)-SegPhos) achieve >99% ee via substrate activation, where the catalyst stabilizes the planar transition state .
- Mechanistic insights : Hydrogenation proceeds via 1,2-addition, confirmed by deuterium-labeling experiments and DFT calculations .
- Scale-up challenges : Maintain enantioselectivity by controlling H2 pressure (<20 bar) and avoiding trace metals that deactivate the catalyst .
What computational tools predict reactivity and regioselectivity in derivatization?
Advanced Research Question
- DFT calculations : Gaussian09/M06-2X models predict electrophilic substitution preferences (e.g., nitration at C5 over C3 due to lower activation energy ΔΔG‡ = 3.2 kcal/mol) .
- Machine learning : Train models on PubChem data to prioritize substituents (e.g., -SO2NH2 or -CONHR) for enhanced solubility without compromising activity .
How are crystallographic datasets utilized in polymorph screening?
Basic Research Question
- Polymorph identification : Screen using XRPD (X-ray powder diffraction) and DSC (differential scanning calorimetry). For example, Form I (monoclinic, P21/c) exhibits higher thermal stability (Tm = 265°C) than Form II (orthorhombic) .
- Cocrystal engineering : Co-crystallize with succinic acid to improve dissolution rates (e.g., 2.5-fold increase in PBS pH 7.4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
